molecular formula C27H12F6N2S2 B11813840 1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene

1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene

Cat. No.: B11813840
M. Wt: 542.5 g/mol
InChI Key: FFLWPLLAJFRXFC-UHFFFAOYSA-N
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Description

Preparation Methods

Mechanism of Action

The mechanism of action of 1,2-Bis(2-cyano-5-phenyl-3-thienyl)perfluorocyclopentene involves a reversible photoinduced ring-opening and ring-closing reaction. When exposed to ultraviolet light, the compound undergoes a cyclization reaction to form a closed-ring isomer. Visible light exposure reverses this process, converting the compound back to its open-ring form . This photochromic behavior is due to the changes in the electronic structure of the molecule, which affects its absorption properties .

Properties

Molecular Formula

C27H12F6N2S2

Molecular Weight

542.5 g/mol

IUPAC Name

3-[2-(2-cyano-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-phenylthiophene-2-carbonitrile

InChI

InChI=1S/C27H12F6N2S2/c28-25(29)23(17-11-19(36-21(17)13-34)15-7-3-1-4-8-15)24(26(30,31)27(25,32)33)18-12-20(37-22(18)14-35)16-9-5-2-6-10-16/h1-12H

InChI Key

FFLWPLLAJFRXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)C#N)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

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